molecular formula C19H16ClN3O2S B6558335 N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040657-48-4

N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558335
CAS No.: 1040657-48-4
M. Wt: 385.9 g/mol
InChI Key: TUJADBOPQAACCQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with a 3-chlorophenylamino group at position 2 and an acetamide-linked 3-acetylphenyl moiety at position 2.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12(24)13-4-2-6-15(8-13)21-18(25)10-17-11-26-19(23-17)22-16-7-3-5-14(20)9-16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJADBOPQAACCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common method starts with the acetylation of 3-aminophenyl to form 3-acetylaminophenyl. This intermediate is then reacted with 3-chlorophenyl isothiocyanate to form the corresponding thiourea derivative. Cyclization of this intermediate under acidic conditions yields the thiazole ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The thiazole ring in the compound is known to interact with various biological targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of acetamide-thiazole and related derivatives. Key comparisons include:

Compound Core Structure Substituents Key Structural Differences Reference
N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide (Target) 1,3-Thiazole 2-[(3-Chlorophenyl)amino], 4-(3-acetylphenyl-acetamide) - -
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 1,3-Thiazole 4-(3-Chlorophenyl), 2-(3-methylphenyl-acetamide) Substituent at thiazole C4 (3-chlorophenyl vs. methyl/phenyl); acetamide aryl group (tolyl)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 1,3,4-Oxadiazole Benzofuran-oxadiazole core, thioether-linked acetamide Replacement of thiazole with oxadiazole; benzofuran substitution
N-(3-Chlorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Triazole-sulfanyl linkage, pyridinyl and ethyl substituents Core heterocycle (triazole vs. thiazole); sulfanyl bridge
Mirabegron (β3-adrenergic agonist) 1,3-Thiazole 2-Amino-thiazole, β-hydroxy-phenethyl side chain Functionalization for β3 selectivity; absence of chloroaryl groups

Key Observations :

  • The 3-chlorophenyl group is a recurring motif in antimicrobial agents (e.g., compounds 107k, 2a) .
  • Replacement of thiazole with oxadiazole or triazole alters electronic properties and binding kinetics .
  • The acetylphenyl group in the target compound may enhance lipophilicity compared to Mirabegron’s polar β-hydroxy-phenethyl chain .
Pharmacological Activity
Antimicrobial and Antifungal Activity
  • Compound 107k (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide): Exhibited broad-spectrum antifungal activity (MIC: 6.25–12.5 μg/mL) against Trichophyton mentagrophytes and Aspergillus flavus, surpassing bacterial inhibition .
  • Compound 2a (benzofuran-oxadiazole derivative): Demonstrated potent laccase catalysis and antimicrobial effects, likely due to the thioether-acetamide linkage enhancing membrane penetration .
Enzyme Modulation
  • Mirabegron : Acts as a β3-adrenergic agonist (EC50 ~22 nM) via thiazole-mediated receptor interactions, contrasting with the target compound’s lack of β3-selective motifs .
  • Compound 107m (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide): Inhibited bacterial growth via disruption of cell wall synthesis, suggesting thiazole-acetamide derivatives may target microbial enzymes .
Physicochemical Properties
  • Hydrogen-Bonding Capacity: The thiazole NH and acetamide carbonyl provide H-bond donor/acceptor sites, similar to Mirabegron’s 2-amino-thiazole motif .

Biological Activity

N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiazole ring and an acetylphenyl moiety. The presence of the 3-chlorophenyl amino group is notable for its potential influence on biological activity.

Chemical Formula: C15_{15}H14_{14}ClN2_2O2_2S

Molecular Weight: 320.79 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. The thiazole moiety is known to enhance cytotoxicity, particularly against various cancer cell lines.

  • Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of specific kinases involved in cell proliferation.
  • Case Study: In a study examining thiazole derivatives, compounds similar to this compound demonstrated significant antiproliferative effects on MDA-MB-231 breast cancer cells, with IC50_{50} values indicating effective cytotoxicity (IC50_{50} values ranged from 1.61 to 1.98 µg/mL) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Efficacy: Preliminary results show that it possesses moderate antibacterial activity, particularly against strains resistant to conventional antibiotics.
  • Mechanism: The thiazole ring's electron-withdrawing properties may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes, such as carbonic anhydrases (CAs), which are crucial in various physiological processes.

  • Selectivity: Studies suggest that this compound exhibits selectivity towards CA IX over CA II, indicating potential therapeutic applications in cancer treatment where CA IX is often overexpressed .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Key Findings:

  • Thiazole Ring Contribution: The presence of the thiazole ring is essential for both anticancer and antimicrobial activities.
  • Substituent Effects: Electron-withdrawing groups (like Cl on the phenyl ring) enhance cytotoxicity and antimicrobial potency.
  • Acetyl Group Role: The acetyl group at the para position may contribute to improved solubility and bioavailability.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Mechanism of Action
Compound AAnticancer1.61Apoptosis induction
Compound BAntibacterial31.25Cell membrane disruption
Compound CEnzyme inhibition10.93Inhibition of CA IX

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